6-Ethyl-4-chlorothieno[3,2-d]pyrimidine
Overview
Description
6-Ethyl-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with an ethyl group at the 6-position and a chlorine atom at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which 6-ethyl-4-chlorothieno[3,2-d]pyrimidine belongs, have been found to exhibit diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Thieno[3,2-d]pyrimidines have been found to exhibit diverse biological activities, suggesting they have significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapours .
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
The molecular mechanism of action of 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-4-chlorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with ethyl chloroformate, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thienopyrimidine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Cyclization Reactions: The ethyl group at the 6-position can be involved in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thienopyrimidines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
6-Ethyl-4-chlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine: Lacks the ethyl group at the 6-position, which can affect its reactivity and biological activity.
6-Bromo-4-chlorothieno[3,2-d]pyrimidine: The bromine atom can alter the compound’s electronic properties and reactivity compared to the ethyl-substituted version.
4,6-Dichlorothieno[3,2-d]pyrimidine:
Uniqueness: 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine is unique due to the presence of both an ethyl group and a chlorine atom, which confer distinct chemical properties and potential biological activities. This combination of substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-6-ethylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(12-5)8(9)11-4-10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDXZQYZVYWVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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